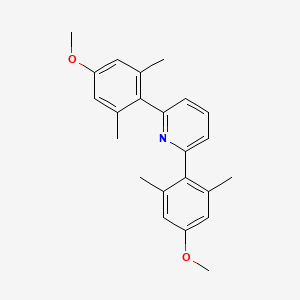![molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0](/img/structure/B12538501.png)
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring
Métodos De Preparación
The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.
Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biological studies to understand the mechanisms of various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:
4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
651741-81-0 |
|---|---|
Fórmula molecular |
C14H10INO2 |
Peso molecular |
351.14 g/mol |
Nombre IUPAC |
4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2 |
Clave InChI |
VJKGZLQIBXZFKZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


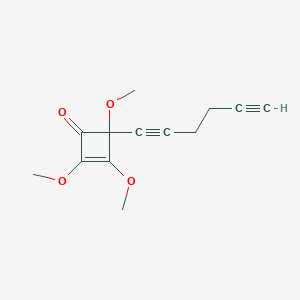
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
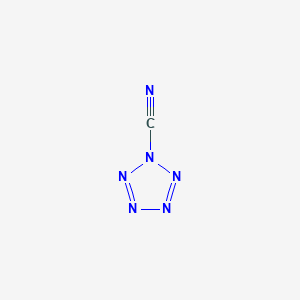

![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
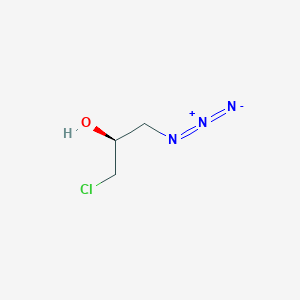
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
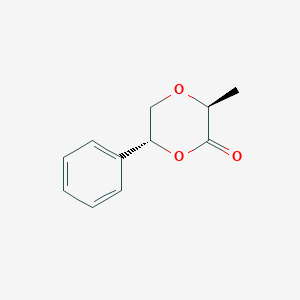
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)


![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
